molecular formula C19H25N3O2 B5291498 N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide

N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide

Cat. No. B5291498
M. Wt: 327.4 g/mol
InChI Key: GCAQVJVGEIKVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as XJP-1, is a novel compound that has gained attention in the scientific community due to its potential application as a therapeutic agent. XJP-1 is a quinoxaline derivative that has been synthesized through a multi-step process involving cyclization reactions and amide formation.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to activate the AMPK pathway, which plays a role in energy metabolism and cellular homeostasis. Additionally, N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide can induce the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to reduce oxidative stress and improve mitochondrial function. However, the exact mechanisms underlying these effects are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is its potential application as a therapeutic agent in various diseases. Additionally, N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to have low toxicity in animal studies. However, one limitation of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis method of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide is complex and requires several steps, which can make it difficult to produce large quantities.

Future Directions

There are several future directions for the study of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide. One area of research is the optimization of the synthesis method to improve the yield and scalability of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide production. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide and its potential application in various diseases. Furthermore, the development of novel delivery methods for N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide could improve its bioavailability and efficacy. Finally, the development of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide involves several steps, starting with the reaction of 2-nitroaniline with ethyl acetoacetate to form 3-nitro-2-quinoxalinecarboxylic acid ethyl ester. This intermediate is then subjected to cyclization reactions using different reagents, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. The resulting product is further reacted with cycloheptylamine and 3-methoxypropionyl chloride to form N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide. The overall yield of this synthesis method is about 10%.

Scientific Research Applications

N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has been studied extensively for its potential application as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide has been studied for its potential neuroprotective effects, as it can reduce oxidative stress and improve cognitive function.

properties

IUPAC Name

N-cycloheptyl-3-(3-methoxyquinoxalin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-19-17(21-15-10-6-7-11-16(15)22-19)12-13-18(23)20-14-8-4-2-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAQVJVGEIKVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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